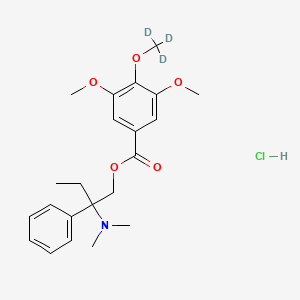

Trimebutine-d3 (hydrochloride)

Beschreibung

BenchChem offers high-quality Trimebutine-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimebutine-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H30ClNO5 |

|---|---|

Molekulargewicht |

426.9 g/mol |

IUPAC-Name |

[2-(dimethylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride |

InChI |

InChI=1S/C22H29NO5.ClH/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;/h8-14H,7,15H2,1-6H3;1H/i6D3; |

InChI-Schlüssel |

CPDIJJYIMJHSBH-AZZWRUEWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)N(C)C)OC.Cl |

Kanonische SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.Cl |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Core Mechanism of Action of Trimebutine-d3 (hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for a Deuterated Analog

Trimebutine has long been a cornerstone in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2] Its clinical utility is rooted in a complex and multifaceted mechanism of action that uniquely modulates gut motility and visceral sensitivity.[3][4] Trimebutine-d3 (hydrochloride) represents a strategic evolution of this established therapeutic agent. As a deuterated analog, one or more hydrogen atoms in the Trimebutine molecule have been replaced by deuterium, a stable isotope of hydrogen.[5] This substitution is not intended to alter the pharmacodynamic properties of the parent drug but rather to leverage the kinetic isotope effect.[5][6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of metabolism.[6] This subtle yet significant modification may result in an improved pharmacokinetic profile, potentially offering a longer half-life, reduced dosing frequency, and enhanced therapeutic efficacy.[][8] This guide will provide an in-depth exploration of the core mechanism of action of Trimebutine, which is fundamental to understanding the therapeutic potential of its deuterated form, Trimebutine-d3.

A Multimodal Approach to Gastrointestinal Regulation

Trimebutine's remarkable ability to normalize bowel function—both stimulating hypomotility and inhibiting hypermotility—stems from its interaction with multiple physiological targets.[4][9] This dual action makes it a versatile agent for the diverse symptoms of IBS.[1][3] The primary pillars of its mechanism of action are its effects on opioid receptors and ion channels within the gastrointestinal tract.[3][10]

Opioid Receptor Modulation: A Symphony of Control

Trimebutine acts as a weak agonist at all three major peripheral opioid receptors: mu (µ), kappa (κ), and delta (δ).[3][11] This non-selective interaction with enkephalinergic receptors is central to its regulatory effects on gut motility and pain perception.[12][13]

-

Mu (µ) and Delta (δ) Opioid Receptors: Agonism at µ and δ receptors is generally associated with a decrease in gastrointestinal transit time. By activating these receptors on enteric neurons, Trimebutine can inhibit the release of acetylcholine, a key excitatory neurotransmitter, leading to a reduction in propulsive contractions. This action is particularly beneficial in managing the diarrheal component of IBS.[14]

-

Kappa (κ) Opioid Receptors: Conversely, activation of κ opioid receptors can lead to an increase in intestinal motility.[14] This effect is thought to contribute to Trimebutine's efficacy in constipation-predominant IBS. The balance of activity across all three receptor subtypes allows Trimebutine to adapt its effect to the underlying physiological state of the gut.[15]

The following diagram illustrates the interaction of Trimebutine with peripheral opioid receptors in the enteric nervous system.

Caption: Trimebutine-d3's interaction with opioid receptors on enteric neurons.

Ion Channel Modulation: Fine-Tuning Smooth Muscle Contractility

Beyond its opioid receptor activity, Trimebutine directly influences the activity of several key ion channels in gastrointestinal smooth muscle cells, providing another layer of regulatory control.[3][16] This modulation of ion conductance is crucial for its antispasmodic effects.[10][17]

-

L-type Calcium Channels: Trimebutine inhibits voltage-gated L-type calcium channels.[10] This action reduces the influx of calcium into smooth muscle cells, which is a critical step for muscle contraction. By limiting calcium entry, Trimebutine effectively dampens excessive contractility and relieves spasms.[17][18]

-

Potassium Channels: The drug also modulates potassium channels, including inward rectifier and calcium-dependent potassium channels.[10] By affecting potassium efflux, Trimebutine can influence the resting membrane potential of smooth muscle cells, making them less excitable and further contributing to its spasmolytic properties.

The concentration-dependent effects of Trimebutine on ion channels contribute to its dual-action profile. At lower concentrations, it may primarily affect potassium channels, leading to a modest increase in tone, while at higher therapeutic concentrations, the inhibition of calcium channels dominates, resulting in muscle relaxation.[9]

The following diagram illustrates the direct effects of Trimebutine on ion channels in a gastrointestinal smooth muscle cell.

Caption: Direct modulation of ion channels in smooth muscle by Trimebutine-d3.

Additional Mechanisms of Action

Trimebutine's therapeutic profile is further enhanced by several other mechanisms:

-

Antimuscarinic Effects: Trimebutine and its primary metabolite, N-desmethyltrimebutine, exhibit non-selective antagonistic effects on muscarinic acetylcholine receptors (mAChRs).[10] This action potentiates its antispasmodic effects by blocking the pro-contractile signals mediated by acetylcholine.[2]

-

Modulation of Gastrointestinal Peptides: The drug influences the release of various gut peptides, including motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon.[11] For instance, by triggering the release of motilin, Trimebutine can induce premature phase III of the migrating motor complex (MMC), which helps to clear the small intestine during fasting periods.[3][11]

-

Visceral Sensitivity: Trimebutine has been shown to modulate visceral sensitivity, reducing the perception of pain from gut distension.[3][11] This effect is likely mediated through its actions on both opioid receptors and ion channels in afferent nerve fibers.

Quantitative Data Summary

| Target | Action | Resulting Effect on GI Tract |

| Opioid Receptors | ||

| Mu (µ) | Weak Agonist | Decreased motility, decreased secretion[2][12] |

| Kappa (κ) | Weak Agonist | Increased motility, visceral analgesia[3][11] |

| Delta (δ) | Weak Agonist | Decreased motility[3][11] |

| Ion Channels | ||

| L-type Calcium Channels | Inhibition | Decreased smooth muscle contraction (spasmolysis)[10] |

| Inward Rectifier K+ Channels | Inhibition | Modulation of membrane potential, antispasmodic effect[10] |

| Calcium-dependent K+ Channels | Inhibition | Modulation of membrane potential, antispasmodic effect[10] |

| Other Receptors | ||

| Muscarinic Receptors | Antagonist | Decreased smooth muscle contraction[10] |

Experimental Protocols

Protocol 1: In Vitro Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Trimebutine-d3 for µ, δ, and κ opioid receptors.

Objective: To quantify the binding affinity (Ki) of Trimebutine-d3 for human opioid receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

-

Non-specific binding competitors: Naloxone (for µ and δ), U50,488 (for κ).

-

Trimebutine-d3 (hydrochloride) stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of Trimebutine-d3 in assay buffer.

-

In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific competitor (for non-specific binding), or varying concentrations of Trimebutine-d3.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of Trimebutine-d3 that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Electrophysiological Assessment of Ion Channel Modulation

This protocol describes the use of whole-cell patch-clamp electrophysiology to investigate the effects of Trimebutine-d3 on L-type calcium channels in isolated gastrointestinal smooth muscle cells.[19]

Objective: To measure the effect of Trimebutine-d3 on L-type calcium channel currents.

Materials:

-

Isolated gastrointestinal smooth muscle cells (e.g., from guinea pig ileum).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (e.g., containing physiological concentrations of ions and a channel activator like Bay K8644).

-

Intracellular solution (pipette solution) containing a cesium-based solution to block potassium currents.

-

Trimebutine-d3 (hydrochloride) stock solution.

Procedure:

-

Isolate single smooth muscle cells from gastrointestinal tissue using enzymatic digestion.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage-clamp the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.

-

Record baseline calcium currents in the absence of the drug.

-

Perfuse the cell with the extracellular solution containing varying concentrations of Trimebutine-d3.

-

Record the calcium currents in the presence of the drug.

-

Wash out the drug with the control extracellular solution to assess the reversibility of the effect.

-

Analyze the data to determine the concentration-dependent inhibition of the peak calcium current by Trimebutine-d3 and calculate the IC50.

The following workflow diagram illustrates the patch-clamp electrophysiology protocol.

Caption: Workflow for patch-clamp electrophysiology experiment.

Conclusion

Trimebutine-d3 (hydrochloride) operates through the well-established, multimodal mechanism of its parent compound, Trimebutine. Its therapeutic efficacy in functional gastrointestinal disorders is a direct result of its sophisticated interplay with peripheral opioid receptors, key ion channels in smooth muscle cells, and other regulatory pathways. By acting as a weak agonist at µ, κ, and δ opioid receptors, it can either stimulate or inhibit gut motility, depending on the prevailing physiological conditions. Concurrently, its inhibition of L-type calcium channels and modulation of potassium channels provide a powerful antispasmodic effect. The strategic deuteration of Trimebutine is anticipated to enhance its pharmacokinetic properties, potentially leading to a more consistent and prolonged therapeutic effect. This in-depth understanding of its core mechanism of action is essential for researchers and drug development professionals seeking to optimize its clinical application and explore its full therapeutic potential.

References

-

Trimebutine - Wikipedia. [Link]

-

Delvaux, M., & Wingate, D. (1997). Trimebutine: a state-of-the-art review. Journal of International Medical Research, 25(5), 225-246. [Link]

-

Scribd. Trimebutine: Mechanism and Uses. [Link]

-

MedBroadcast.com. Trimebutine - Uses, Side Effects, Interactions. [Link]

-

Oka, T., Sawa, A., & Fujino, M. (1989). The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 94(4), 215–221. [Link]

-

Collins, S. M. (1991). Opiate modulation of gastrointestinal motility and the actions of trimebutine. Canadian journal of gastroenterology = Journal canadien de gastroenterologie, 5(5), 185–193. [Link]

-

Poynard, T., & Naveau, S. (1993). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of international medical research, 21(4), 175-185. [Link]

-

Hirata, T., Keto, Y., Nakata, M., Takeuchi, A., Funatsu, T., Akuzawa, S., Sasamata, M., & Miyata, K. (2008). Effects of serotonin 5-HT3 receptor antagonists on stress-induced colonic hyperalgesia and diarrhoea in rats: a comparative study with opioid receptor agonists, a muscarinic receptor antagonist and a synthetic polymer. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 20(5), 557–565. [Link]

-

Lee, H. T. (2011). Trimebutine as a modulator of gastrointestinal motility. Archives of pharmacal research, 34(6), 861–864. [Link]

-

Drugs.com. What is Trimebutine used for? [Link]

-

ResearchGate. Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Request PDF. [Link]

-

Patsnap Synapse. What is the mechanism of Trimebutine Maleate? [Link]

-

Milligan, C. J., & Li, J. (2007). Ion channel electrophysiology in pharmaceutical research. Methods in molecular biology (Clifton, N.J.), 403, 229–246. [Link]

-

Nakayama, S., Matsuyama, S., Takeda, K., Yoshihara, C., & Tanaka, C. (1991). Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors. Gastroenterology, 101(1), 163–171. [Link]

-

Lee, H. T. (2011). Trimebutine as a modulator of gastrointestinal motility. Archives of pharmacal research, 34(6), 861–864. [Link]

-

Traini, C., Evangelista, S., & Vannucchi, M. G. (2016). Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. Journal of experimental pharmacology, 8, 107–117. [Link]

-

Zádor, F., Zádoriné Fábián, V., Lázár, B., Bodosi, B., Incze, D., Mohai, M., ... & Riba, P. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International journal of molecular sciences, 22(16), 8963. [Link]

-

Wal, A., Wal, P., Verma, N., Srivastava, A., Rai, A. K., & Kosey, S. (2023). Exploring Screening Models for Irritable Bowel Syndrome in Drug Research and Development: A Comprehensive Review. Interdisciplinary Research in Medical Sciences and Specialties, 3(1), 1-10. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 22(6), 473–490. [Link]

-

Asmild, M., & Oswald, N. (2003). High throughput electrophysiology: new perspectives for ion channel drug discovery. Combinatorial chemistry & high throughput screening, 6(4), 335–340. [Link]

-

Toll, L., Tuthill, C., Li, G., Self, D., & Kulkarni, P. M. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS pharmacology & translational science, 7(1), 108–122. [Link]

-

Deuterated drug - Wikipedia. [Link]

-

Lockman, P. R., & Geldenhuys, W. J. (2015). In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. Journal of ethnopharmacology, 175, 501–507. [Link]

-

ResearchGate. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. [Link]

-

ResearchGate. Modulation of ion channel properties by drugs. (a) Single channel... [Link]

-

MDPI. Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0. [Link]

-

Pharmacophore. A Comprehensive Review of Irritable Bowel Syndrome Screening Models for Drug Research and Development. [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

-

Pytliak, M., & Vargov, V. (2011). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Bratislava Medical Journal, 112(10), 573-579. [Link]

-

Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. ACS webinars. [Link]

-

Mayer, E. A., & Collins, S. M. (2002). The role of experimental models in developing new treatments for irritable bowel syndrome. The American journal of medicine, 112 Suppl 1, 37S–45S. [Link]

-

Romero, L., Trew, M. L., & Pueyo, E. (2013). Computational assessment of drug-induced effects on the electrocardiogram: from ion channel to body surface potentials. Frontiers in physiology, 4, 329. [Link]

-

Scott, P. J. H. (2014). Deuterated drugs; where are we now?. Expert opinion on therapeutic patents, 24(9), 969–972. [Link]

-

Toll, L., Tuthill, C., Li, G., Self, D., & Kulkarni, P. M. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS pharmacology & translational science, 7(1), 108–122. [Link]

Sources

- 1. Trimebutine - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]

- 2. Trimebutine | Opioid Receptor | TargetMol [targetmol.com]

- 3. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trimebutine - Wikipedia [en.wikipedia.org]

- 11. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. drugs.com [drugs.com]

- 18. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Note: High-Precision LC-MS/MS Quantification of Trimebutine and N-Desmethyltrimebutine for Bioequivalence Studies

Abstract & Strategic Overview

In the competitive landscape of generic drug development, bioequivalence (BE) studies for labile ester-based drugs like Trimebutine Maleate demand rigorous analytical precision. The primary challenge in quantifying Trimebutine (TM) and its active metabolite, N-desmethyltrimebutine (NDMT), lies in their susceptibility to esterase-mediated hydrolysis and significant matrix effects in human plasma.

This guide details a high-throughput LC-MS/MS protocol utilizing Trimebutine-d3 as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs, Trimebutine-d3 provides identical chromatographic retention and ionization properties to the analyte, offering real-time correction for matrix suppression and extraction variability. This protocol integrates a critical acidification step to stabilize the ester bond and ensure accurate metabolite quantification, complying with FDA and EMA bioanalytical guidelines.

The Role of Trimebutine-d3

In pharmacokinetic (PK) assays, the "matrix effect"—the alteration of ionization efficiency by co-eluting plasma components—is the leading cause of bioanalytical failure.

Mechanistic Advantage

Trimebutine-d3 differs from the parent drug only by the mass of three deuterium atoms (

-

Co-elution: It elutes at the exact retention time as Trimebutine.

-

Ionization Tracking: If phospholipids in a specific patient sample suppress the Trimebutine signal by 25%, the Trimebutine-d3 signal is also suppressed by 25%.

-

Ratio Stability: The Area Ratio (

) remains constant, preserving quantitative accuracy despite signal fluctuation.

Visualizing the Correction Logic

Figure 1: Mechanism of matrix effect correction using Trimebutine-d3. The SIL-IS experiences the exact same suppression as the analyte, neutralizing the error in the final ratio.

Method Development & Optimization

Stability & Sample Handling (The "Acid Trap")

Trimebutine contains an ester linkage susceptible to plasma esterases and chemical hydrolysis. Furthermore, N-desmethyltrimebutine (NDMT) can exist as a glucuronide conjugate which may require hydrolysis or stabilization depending on the specific regulatory requirement.

-

Critical Protocol: Blood samples must be collected in tubes containing an esterase inhibitor (e.g., NaF) or immediately acidified.

-

Recommendation: Acidify plasma with 5% Formic Acid or dilute HCl immediately after separation to maintain pH < 4.0. This prevents the degradation of Trimebutine into 3,4,5-trimethoxybenzoic acid (TMBA).

Chromatographic Conditions

A C18 column is standard.[1][2][3] However, peak shape for amines like Trimebutine can be poor due to silanol interactions.

-

Mobile Phase: Use of Ammonium Formate (5-10 mM) is essential to buffer the pH and improve peak symmetry.

-

Elution: Gradient elution is preferred to separate phospholipids from the analytes.

Detailed Experimental Protocol

Materials

-

Analytes: Trimebutine Maleate, N-Desmethyltrimebutine (NDMT).

-

Internal Standard: Trimebutine-d3 (hydrochloride or maleate salt).

-

Reagents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Formate, Human Plasma (K2EDTA).

Instrumentation Setup

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC |

| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm |

| Column Temp | 40°C |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ion Source | Electrospray Ionization (ESI) - Positive Mode |

Mass Spectrometry Transitions (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Trimebutine | 388.2 | 343.2 | 30 | 20 |

| N-Desmethyltrimebutine | 374.2 | 329.2 | 30 | 22 |

| Trimebutine-d3 (IS) | 391.2 | 346.2 | 30 | 20 |

> Note: The transition 388 -> 343 corresponds to the loss of the dimethylamine group. Ensure the d3 label is on the stable part of the molecule or the fragment retained.

Sample Preparation: Protein Precipitation (PPT)

Why PPT? It is cost-effective and high-throughput for large BE studies (n > 40 subjects).

-

Thawing: Thaw plasma samples in an ice-water bath (critical for stability).

-

Aliquot: Transfer 100 µL of patient plasma into a 96-well plate.

-

IS Addition: Add 20 µL of Trimebutine-d3 working solution (500 ng/mL in 50% MeOH).

-

Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition).

-

Injection: Inject 5-10 µL into the LC-MS/MS.

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for Trimebutine quantification.

Validation & Quality Control (QC)

To ensure the method meets FDA/EMA Bioequivalence standards, the following criteria must be met:

-

Linearity:

over the range of 1.0 – 500 ng/mL. -

Accuracy & Precision:

-

Intra-batch and Inter-batch CV% must be

(20% for LLOQ).[4] -

Accuracy must be within

of nominal (20% for LLOQ).

-

-

IS Variability: Monitor the IS peak area across the entire run. According to FDA M10 guidance, systematic drift in IS response indicates instrument drift or matrix accumulation.

-

Acceptance: IS response should not deviate >50% from the mean of calibration standards.

-

Troubleshooting & "Gotchas"

| Issue | Root Cause | Solution |

| IS Response Drift | Matrix buildup on the column or cone. | Use a divert valve to send flow to waste for the first 1 min and after peak elution. |

| Metabolite Instability | Hydrolysis of NDMT-glucuronide back to NDMT. | Ensure samples are kept acidic and cold throughout processing. |

| Carryover | Trimebutine "sticking" to injector needle. | Use a needle wash with high organic content (e.g., 90% ACN + 0.1% FA). |

References

-

Qin, Y., et al. (2025).[1] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.[1][2][3] ResearchGate.[2]

-

Montpetit, H., et al. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS.[5] Bioanalysis.[1][2][3][5][6][7][8][9][10]

-

FDA. (2022).[11] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][12]

-

BenchChem. (2025).[7] LC-MS/MS Methodology for the Concurrent Quantification of Trimebutine and its Metabolites.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

Application Note: High-Sensitivity Quantification of Trimebutine and N-Desmethyltrimebutine in Human Plasma via LC-MS/MS

Executive Summary & Strategic Analysis

Trimebutine (TMB) is a widely used antispasmodic agent that regulates intestinal motility via opioid receptor agonism.[1][2][3][4][5] In pharmacokinetic (PK) and bioequivalence studies, the quantification of TMB is insufficient on its own; one must also quantify its primary active metabolite, N-desmethyltrimebutine (NDMT) (also known as nor-trimebutine).[1][2][3]

The Analytical Challenge: While TMB is relatively lipophilic and easy to extract, NDMT presents two distinct challenges that often lead to bioanalytical failure:

-

Polarity Shift: NDMT is significantly more polar than the parent compound, leading to poor recovery in standard non-polar liquid-liquid extraction (LLE) solvents (e.g., 100% Hexane).[1][2][3]

-

The "Glucuronide Trap" (Critical Insight): NDMT undergoes N-glucuronidation in vivo.[1][2][3] This glucuronide conjugate is unstable ex vivo and can spontaneously hydrolyze back to NDMT during sample processing or storage.[1][2][3] If not controlled, this results in variable "positive bias" for NDMT, failing Incurred Sample Reanalysis (ISR) criteria.[1][2][3]

The Solution: This protocol details a Total NDMT quantification strategy. We utilize an acidic hydrolysis step during extraction to convert all unstable N-glucuronide back to NDMT, ensuring a robust, reproducible measurement of the total active moiety.[1][2][6] We employ Trimebutine-d5 as the Internal Standard (IS) to compensate for matrix effects and hydrolysis variability.[1][2][3]

Internal Standard Strategy

For regulated bioanalysis, structural analogs (e.g., Lidocaine, Haloperidol) are discouraged due to differences in ionization suppression.[1][2][3] Stable isotopically labeled compounds are mandatory for high-reliability assays.[1][2][3]

-

Primary IS: Trimebutine-d5 (Deuterated on the phenyl ring).[1][2][3]

-

Why? It co-elutes with Trimebutine, experiencing the exact same matrix suppression/enhancement at the ESI source.[1][2]

-

Secondary IS (for Metabolite): Ideally N-desmethyltrimebutine-d3 . If unavailable, Trimebutine-d5 is acceptable provided the chromatographic retention of TMB and NDMT is close, or if the matrix effect profile is validated as similar across the gradient.[1][2]

Sample Preparation Protocols

We present two workflows. Protocol A (LLE) is the "Gold Standard" for PK studies requiring high sensitivity (LLOQ < 1 ng/mL) and clean baselines.[1][2][3] Protocol B (PPT) is for high-throughput screening where sensitivity limits are higher (>10 ng/mL).[1][2][3]

Protocol A: Acidified Liquid-Liquid Extraction (Gold Standard)[1][2][3]

Objective: Isolate TMB and Total NDMT from plasma while removing phospholipids and proteins.[3]

Reagents:

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate:Hexane (50:50).[1][2][3] Note: Pure Hexane yields poor recovery for NDMT.

-

Hydrolysis Buffer: 0.1 M HCl.

-

Alkalizing Buffer: 0.1 M NaOH or Saturated Sodium Carbonate.[1][2][3]

Step-by-Step Procedure:

-

Aliquot: Transfer 200 µL of human plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Trimebutine-d5 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

-

Acidification (Hydrolysis Step): Add 100 µL of 0.1 M HCl . Vortex and incubate at room temperature for 10–15 minutes.

-

Alkalization: Add 200 µL of 0.1 M NaOH (or sufficient carbonate buffer) to raise pH > 10.

-

Extraction: Add 1.5 mL of MTBE . Cap and shaker-vortex at high speed for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 1.2 mL of the supernatant (organic layer) into a clean glass tube.

-

Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (e.g., 80:20 Water:ACN + 0.1% Formic Acid). Vortex well.

-

Injection: Inject 5–10 µL into the LC-MS/MS.

Protocol B: Protein Precipitation (High Throughput)

Objective: Rapid cleanup for high-concentration samples (Toxicology/ER).

-

Aliquot: 50 µL Plasma.

-

Precipitation: Add 200 µL Acetonitrile containing IS .

-

Vortex/Spin: Vortex 1 min; Centrifuge 10 min at 10,000 x g.

-

Dilution: Transfer 100 µL supernatant to a vial containing 100 µL 0.1% Formic Acid in Water (to match initial mobile phase conditions and prevent peak fronting).

-

Inject.

LC-MS/MS Methodology

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 2.5 µm |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Run Time | 4.5 minutes |

| Column Temp | 40°C |

Gradient Profile:

-

0.5 min: 10% B

-

4.5 min: Stop

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Trimebutine | 388.2 | 343.1 | 30 | 20 | Quantifier |

| Trimebutine | 388.2 | 195.1 | 30 | 35 | Qualifier |

| NDMT | 374.2 | 195.1 | 32 | 30 | Quantifier |

| Trimebutine-d5 | 393.2 | 348.1 | 30 | 20 | Internal Standard |

Note: The Trimebutine transition 388->343 corresponds to the loss of the dimethylamine group (-45 Da).[1][2][3] The d5 IS transition assumes the deuterium label is on the phenyl ring or ethyl chain, which is retained in the 348 fragment.[2] Always verify the specific labeling position of your standard.

Visualized Workflows

Figure 1: The "Gold Standard" LLE Workflow

This diagram illustrates the critical acidification step required to account for the glucuronide metabolite.[2][3]

Caption: Step-by-step Liquid-Liquid Extraction protocol highlighting the critical acid hydrolysis step for total metabolite quantification.

Figure 2: Metabolic Pathway & Analytical Logic

Understanding the conversion of the unstable glucuronide is key to avoiding analytical bias.[1][3]

Caption: The relationship between Trimebutine, its metabolite, and the unstable glucuronide conjugate that necessitates acid hydrolysis.

References

-

Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma.[1][2][3][7][8] Journal of Analytical Toxicology. Link

-

Montpetit, H., et al. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS.[1][2][3][6] Bioanalysis. Link

-

Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[1][2][3][9][10] Journal of Chromatography B. Link

-

PubChem. Trimebutine Maleate Compound Summary. National Library of Medicine.[1][2][3] Link

Sources

- 1. Trimebutine - Wikipedia [en.wikipedia.org]

- 2. CAS 34140-59-5: Trimebutine maleate | CymitQuimica [cymitquimica.com]

- 3. Trimebutine Maleate | C26H33NO9 | CID 5388977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Quantification of Trimebutine: Dual-Protocol SOP for QC and Bioanalysis

Executive Summary & Scientific Rationale

Trimebutine maleate is a non-competitive spasmolytic agent with a unique affinity for peripheral

This Application Note provides two distinct, self-validating protocols:

-

Protocol A (HPLC-UV): Optimized for high-concentration pharmaceutical formulations (tablets, bulk API).

-

Protocol B (LC-MS/MS): Optimized for trace-level quantification in human plasma, essential for bioequivalence and pharmacokinetic studies.

Strategic Method Selection

The choice of method is dictated by the analytical threshold and matrix complexity.

Figure 1: Decision matrix for selecting the appropriate quantification protocol based on sample origin and analytical goals.

Protocol A: HPLC-UV for Pharmaceutical Formulations

Application: Routine QC, Dissolution Testing, Stability Studies. Core Principle: Isocratic separation on a C18 stationary phase with UV detection, prioritizing resolution between Trimebutine and its hydrolytic degradants.

Reagents & Equipment

-

HPLC System: Agilent 1260 Infinity II or equivalent with DAD/VWD.

-

Column: XTerra RP18 (250 mm × 4.6 mm, 5 µm) or equivalent C18.

-

Mobile Phase: Ammonium Acetate Buffer (0.02 M) : Acetonitrile (45:55 v/v).

-

Standard: Trimebutine Maleate Reference Standard (USP/EP grade).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Balances backpressure and run time (< 10 min).[1] |

| Wavelength | 275 nm | Optimal absorption max for Trimebutine; minimizes solvent noise. |

| Injection Vol | 20 µL | Standard loop size for high-concentration samples. |

| Column Temp | 30°C | Maintains reproducible retention times. |

| Run Time | 12 minutes | Ensures elution of late-eluting impurities. |

Step-by-Step Procedure

-

Buffer Preparation: Dissolve 1.54 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 6.5 with dilute acetic acid if necessary. Filter through 0.45 µm nylon membrane.

-

Standard Prep: Prepare a stock solution of 1.0 mg/mL Trimebutine Maleate in Mobile Phase. Dilute to working concentrations (e.g., 20, 50, 100, 200, 300 µg/mL).

-

Sample Prep (Tablets):

-

Weigh and powder 20 tablets.

-

Transfer powder equivalent to 100 mg Trimebutine into a 100 mL volumetric flask.

-

Add 70 mL Mobile Phase, sonicate for 20 mins.

-

Make up to volume, mix, and filter (0.45 µm).

-

-

System Suitability: Inject the standard (100 µg/mL) 5 times.

-

Requirement: RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

-

Protocol B: LC-MS/MS for Biological Matrices (Plasma)

Application: Bioequivalence (BE) studies, Clinical Pharmacokinetics. Core Principle: High-sensitivity detection of Trimebutine and N-desmethyltrimebutine using Multiple Reaction Monitoring (MRM) after protein precipitation.

Reagents & Internal Standards

-

LC-MS System: AB Sciex QTRAP 5500 or Waters Xevo TQ-S.

-

Column: Hypersil GOLD PFP (Pentafluorophenyl) or C18 (50 mm × 2.1 mm, 1.9 µm).

-

Internal Standard (IS): Trimebutine-d5 (preferred) or Carbamazepine.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry Parameters (MRM)

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Trimebutine | 388.2 | 343.1 | 30 | 25 |

| N-desmethyl | 374.2 | 195.1 | 32 | 28 |

| Trimebutine-d5 | 393.2 | 348.1 | 30 | 25 |

Note: The transition 388 -> 343 corresponds to the loss of the dimethylamino group. N-desmethyltrimebutine (374) is the primary active metabolite.

Sample Preparation Workflow (Protein Precipitation)

Figure 2: Optimized Protein Precipitation (PPT) workflow for plasma extraction to minimize matrix effects.

Gradient Elution Program

-

0.0 - 0.5 min: 10% B (Load)

-

0.5 - 3.0 min: 10% -> 90% B (Elute)

-

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90% -> 10% B (Re-equilibrate)

-

4.1 - 5.0 min: 10% B

Method Validation & Acceptance Criteria

Every protocol must be a self-validating system. Adhere to FDA/ICH M10 guidelines.

Validation Summary Table

| Parameter | Protocol A (HPLC-UV) Limits | Protocol B (LC-MS/MS) Limits |

| Linearity ( | ||

| Range | 20 – 300 µg/mL | 1 – 1000 ng/mL |

| Accuracy | 98 – 102% | 85 – 115% (80-120% at LLOQ) |

| Precision (CV) | ||

| Recovery | 98 – 102% | > 85% (Consistent across levels) |

| LOD / LLOQ | 0.5 µg/mL / 1.5 µg/mL | 0.5 ng/mL / 1.0 ng/mL |

Expert Insight: Troubleshooting Matrix Effects (Protocol B)

In LC-MS/MS, phospholipids from plasma can suppress ionization.

-

Diagnosis: Monitor the phospholipid transition (m/z 184 -> 184) during method development.

-

Solution: If PPT (Acetonitrile) yields high suppression, switch to Liquid-Liquid Extraction (LLE) using n-hexane:2-pentanol (98:2 v/v). This excludes phospholipids more effectively than precipitation.

References

-

Raju, V.V.S.A., et al. (2013). "Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC." Journal of Pharmaceutical and Scientific Innovation. Link

-

Lavit, M., et al. (2002).[2] "Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC." Journal of Chromatography B. Link

-

Wang, H., et al. (2002).[2] "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

-

Xu, R.A., et al. (2015). "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry." Journal of Analytical Toxicology. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." Link

Sources

Precision Bioanalysis Support Center: Trimebutine-d3 Optimization

Topic: Internal Standard (IS) Optimization for Trimebutine LC-MS/MS Assays Ticket ID: TMB-D3-OPT-001 Status: Open / Technical Guide[1]

Welcome to the Bioanalytical Support Hub

You are accessing the advanced troubleshooting and optimization portal for Trimebutine-d3 , the stable isotope-labeled internal standard (SIL-IS) used for the quantification of Trimebutine (TMB) in biological matrices.[1]

This guide moves beyond basic "recipe" instructions. It addresses the mechanistic reasons why IS optimization fails—specifically focusing on isotopic crosstalk, matrix suppression, and linearity limits—and provides self-validating protocols to ensure your data meets FDA/EMA regulatory standards.

Module 1: The "Golden Ratio" – Determining Concentration

Q: What is the optimal concentration for Trimebutine-d3 in my working solution?

A: There is no single "magic number," but there is a Golden Ratio .[1] The IS response should be sufficiently high to ensure precision (CV < 5%) but low enough to prevent isotopic interference (crosstalk) and detector saturation.

For a typical Trimebutine plasma assay (Range: 0.5 – 500 ng/mL), the target IS concentration in the final extract should be 20% to 50% of the Upper Limit of Quantification (ULOQ) response, or roughly 50–100 ng/mL .

The Optimization Protocol (Signal-to-Noise Titration)

Do not guess. Run this titration experiment before validating your method.

-

Prepare Neat Solutions: Create a 1 µg/mL stock of Trimebutine-d3.

-

Dilution Series: Prepare 10, 50, 100, 200, and 500 ng/mL in mobile phase.

-

Inject & Observe:

-

Check Intensity: The peak intensity should be at least

cps (counts per second) on modern triple quads (e.g., Sciex 6500+, Waters TQ-XS) to ensure counting statistics do not limit precision. -

Check Saturation: Ensure the detector is not in "pulse counting saturation" (typically >

cps).[1] Linearity must be preserved.

-

Figure 1: Decision logic for selecting the initial Internal Standard concentration based on detector response.

Module 2: Troubleshooting Interference (Crosstalk)

Q: I see a Trimebutine peak in my "IS Only" blank. Is my standard contaminated?

A: Not necessarily. This is likely Isotopic Crosstalk or Cross-Signal Contribution . Because you are using a d3 analog (Trimebutine-d3), the mass difference is only 3 Daltons.[1]

-

Scenario A (IS -> Analyte Interference): Your Trimebutine-d3 contains a small percentage of unlabeled (d0) Trimebutine as an impurity.[1] If your IS concentration is too high, this impurity will generate a peak in the analyte channel, causing you to fail LLOQ (Lower Limit of Quantification) criteria.

-

Scenario B (Analyte -> IS Interference): High concentrations of Trimebutine (at ULOQ) naturally contain M+3 isotopes (due to

C,

The "Blank Challenge" Protocol

Perform this to validate your IS concentration choice.

| Injection Type | Channel Monitored | Expected Result | Acceptance Criteria |

| Double Blank | Analyte & IS | No peaks | Noise only |

| IS Only (Zero) | Analyte (d0) | Potential small peak | < 20% of LLOQ Response |

| ULOQ (No IS) | IS (d3) | Potential small peak | < 5% of Average IS Response |

Calculation for Interference:

Corrective Action:

-

If IS Only fails: Lower the IS concentration. The impurity scales linearly with concentration.[1]

-

If ULOQ fails: You must either increase the IS concentration (to swamp the interference) or narrow the calibration range.

Module 3: Matrix Effects & Recovery (The Matuszewski Method)

Q: My IS response drops significantly in patient samples compared to standards. Why?

A: This is Matrix Suppression . Phospholipids or other endogenous components in the plasma are co-eluting with Trimebutine and suppressing ionization.[1] Since Trimebutine-d3 is a SIL-IS, it should track these changes perfectly. However, if suppression exceeds 50%, your method sensitivity (S/N ratio) is compromised.

The Assessment Protocol

You must quantify the Matrix Factor (MF) using the method described by Matuszewski et al. (2003).

Experimental Design:

-

Set A (Neat): Trimebutine-d3 in mobile phase.

-

Set B (Post-Extraction Spike): Extract blank plasma, then spike Trimebutine-d3 into the supernatant.

-

Set C (Pre-Extraction Spike): Spike Trimebutine-d3 into plasma, then extract.

Calculations:

-

Matrix Factor (MF):

(Values < 1.0 indicate suppression).[1][2] -

Extraction Recovery (RE):

(Efficiency of the sample prep).

Figure 2: Workflow for determining the Matrix Factor (MF) according to Matuszewski et al. (2003).

Module 4: Preparation & Stability

Q: Can I store the Trimebutine-d3 working solution in 100% Methanol?

A: Caution is advised. While Trimebutine is stable in methanol, your working solution (the one you spike into samples) must be compatible with your extraction method.

-

Protein Precipitation (PPT): If you use the IS working solution as the precipitating agent, 100% Methanol or Acetonitrile is correct.

-

Liquid-Liquid Extraction (LLE): If you spike the IS into plasma before adding buffer/solvent, the working solution should contain some water (e.g., 50:50 MeOH:H2O) to prevent localized protein precipitation upon addition, which can trap the IS and lead to poor precision.

Stability Check: Always compare old stock vs. fresh stock.[1] Trimebutine is an ester; avoid high pH buffers in your mobile phase or reconstitution solvent, as this can lead to hydrolysis (forming TMBA), causing the IS signal to vanish over the run time.

References & Authority

-

US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][3][4]Link[1]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Link[1]

-

Wang, H., et al. (2002).[1][6] Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 173-187.[1][6] Link

-

Montpetit, H., et al. (2015).[1] Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. Bioanalysis, 7(8), 1007-1015.[1][7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. nebiolab.com [nebiolab.com]

- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Trimebutine & Metabolite Bioanalysis

Topic: Troubleshooting Matrix Effects & Instability in LC-MS/MS Assays Ticket ID: TMB-BIO-L3 Support Level: Senior Application Scientist

Executive Summary

Welcome to the Trimebutine (TMB) bioanalysis support hub. This guide addresses the specific challenges of quantifying TMB and its primary metabolite, N-desmethyltrimebutine (NDMT/Nor-TMB), in human plasma.[1][2]

While TMB is a lipophilic basic drug (

Module 1: Diagnostic Triage

User Question: "My internal standard response is variable, and I see signal drift over the course of a batch. Is this a matrix effect?"

Technical Insight: Signal drift often indicates the accumulation of phospholipids on the column or ion suppression/enhancement at the specific retention time of the analyte. Before re-validating, you must map the suppression zone.

Protocol: Post-Column Infusion (The "System Check")

Do not rely solely on post-extraction spikes. You need to visualize where the suppression occurs relative to your peak.

-

Setup: Infuse a neat solution of Trimebutine (100 ng/mL) and IS at 10 µL/min via a T-tee into the LC effluent after the column but before the MS source.

-

Injection: Inject a blank plasma extract (processed exactly like your samples).

-

Observation: Monitor the baseline of the infused analyte.

-

Flat Baseline: No matrix effect.

-

Dip/Valley: Ion suppression (common with phospholipids).

-

Peak/Hill: Ion enhancement.[3]

-

Figure 1: Diagnostic logic flow for identifying matrix-induced signal suppression versus instrument drift.

Module 2: Sample Preparation (The Root Cause)

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile, but my matrix effect is >20%. Can I fix this without changing the extraction method?"

Technical Insight: Likely not. PPT removes proteins but leaves >95% of phospholipids (PLs) in the supernatant. TMB is lipophilic and often elutes in the same high-organic window as PLs (Lyso-PC and PC).

Recommendation: Switch to Liquid-Liquid Extraction (LLE) . TMB and NDMT are basic; extracting at alkaline pH into a non-polar solvent yields a cleaner extract.

Comparative Data: PPT vs. LLE

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |

| Solvent | Acetonitrile / Methanol | Ethyl Acetate or Hexane:EtOAc (80:20) |

| Phospholipid Removal | < 10% (High Risk) | > 99% (Excellent) |

| Matrix Effect (ME%) | Typically 20–40% Suppression | Typically < 10% |

| Sensitivity | Lower (due to dilution) | Higher (can concentrate sample) |

| Verdict | Avoid for TMB unless using PL-removal plates | Recommended Standard |

Optimized LLE Protocol for Trimebutine

-

Aliquot: 200 µL Human Plasma.

-

IS Spike: Add 20 µL Internal Standard (Haloperidol-d4 or Trimebutine-d5).

-

Alkalinization: Add 50 µL 0.1 M NaOH or Ammonium Hydroxide (pH > 10). Crucial: Ensures TMB is uncharged and partitions into organic phase.

-

Extraction: Add 1.0 mL Ethyl Acetate .

-

Agitation: Vortex 5 mins; Centrifuge 5 mins at 4000 rpm.

-

Transfer: Transfer organic layer (top) to clean tube.

-

Dry: Evaporate under Nitrogen at 40°C.

-

Reconstitute: 200 µL Mobile Phase (e.g., 20:80 MeOH:Buffer).

Module 3: The "Ghost" Metabolite (Bias & Instability)

User Question: "My Incurred Sample Reanalysis (ISR) for the metabolite NDMT is failing with a positive bias (concentrations increase over time). Why?"

Technical Insight: This is a known, high-level failure mode for Trimebutine assays. NDMT forms a N-glucuronide conjugate . This conjugate is unstable (labile) and can hydrolyze back into the parent NDMT during sample handling or storage, artificially inflating the NDMT concentration.

The Fix: You must control the hydrolysis.

-

Option A (Total Measurement): Force total hydrolysis by acidifying the plasma immediately upon collection/extraction to convert all Glucuronide -> NDMT.

-

Option B (Stabilization): If you must measure free NDMT only, samples must be kept strictly cold (ice bath) and processed immediately, potentially with specific pH buffers to inhibit glucuronidase activity (though total measurement is the standard "fit-for-purpose" approach in many regulatory filings).

Figure 2: Mechanism of positive bias in NDMT quantification caused by glucuronide instability.

Module 4: Instrument Configuration

User Question: "What are the optimal MRM transitions and column choices to minimize interference?"

Technical Insight: Use a Phenyl-Hexyl or C18 column. Phenyl phases often provide better selectivity for aromatic drugs like TMB against lipid background.

Mass Spectrometry Parameters (Positive ESI):

| Compound | Precursor (Q1) | Product (Q3) | Role | Collision Energy (V) |

| Trimebutine | 388.2 | 343.1 | Quantifier | ~20-25 |

| 388.2 | 195.1 | Qualifier | ~35 | |

| NDMT (Nor-TMB) | 374.2 | 195.1 | Quantifier | ~30 |

| Haloperidol-d4 (IS) | 380.1 | 169.0 | Internal Std | ~30 |

Note: Haloperidol is a common structural analogue IS, but Trimebutine-d5 is strongly recommended to compensate for the specific matrix effects described above.

References

-

Larabi, I. A., et al. (2015). "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma." Journal of Analytical Toxicology.

-

Montpetit, H., et al. (2015). "Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS." Bioanalysis. (Identifies the glucuronide interference issue).

-

Xu, H. R., et al. (2002). "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

-

Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (General reference for PPT vs LLE phospholipid removal).

Sources

- 1. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. | Merck [merckmillipore.com]

- 2. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

Improving accuracy of Trimebutine quantification with deuterated IS

A Guide to Improving Quantitative Accuracy with Deuterated Internal Standards

Welcome to the technical support center for Trimebutine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantification of Trimebutine and its metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust, accurate, and reliable bioanalytical methods. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your experiments.

Part 1: Foundational Concepts - Why a Deuterated IS is Critical

Q1: Why is a stable isotope-labeled (SIL) deuterated internal standard (IS) the gold standard for LC-MS/MS quantification of Trimebutine?

A: Using a deuterated internal standard, such as Trimebutine-D5, is the most effective strategy to ensure the accuracy and precision of your bioanalytical method. The core principle is that a deuterated IS is chemically identical to the analyte (Trimebutine) but has a higher mass due to the replacement of hydrogen atoms with deuterium.

This near-perfect analogy provides several key advantages:

-

Correction for Matrix Effects: Biological matrices like plasma are incredibly complex. Co-eluting endogenous components can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[1][2] Because the deuterated IS co-elutes and has the same ionization properties as the analyte, it experiences the same degree of suppression or enhancement.[3][4] By calculating the peak area ratio of the analyte to the IS, this variability is effectively normalized, leading to more accurate results.

-

Compensation for Sample Preparation Variability: During extraction steps like protein precipitation or liquid-liquid extraction, some analyte loss is inevitable. The deuterated IS, when added at the very beginning of the process, will be lost at the same rate as the analyte. This ensures that variations in extraction recovery between samples do not impact the final calculated concentration.[3]

-

Improved Precision and Robustness: By accounting for variations in extraction, matrix effects, and instrument response, the overall precision (reproducibility) of the method is significantly improved.[3]

Q2: What are the key characteristics to look for when selecting a deuterated internal standard for Trimebutine?

A: Selecting the right deuterated IS is crucial for method success. Here are the primary considerations:

-

Sufficient Mass Difference: The mass difference between the analyte and the IS should ideally be at least 3 atomic mass units (amu).[4][5] This minimizes the risk of "cross-talk," where the isotopic signal from the analyte contributes to the signal of the IS, which can compromise accuracy.[5][6]

-

Isotopic Stability: Deuterium atoms should be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen from the solvent (e.g., water or methanol).[7] Placing them on aromatic or aliphatic carbons is generally safe, whereas positions on heteroatoms like -OH or -NH groups should be avoided.[7]

-

High Isotopic and Chemical Purity: The IS should have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%) to ensure that it behaves consistently and does not introduce interference into the analyte's mass channel.[3]

Part 2: Method Development & Key Protocols

Q3: What are the typical starting parameters for an LC-MS/MS method for Trimebutine and its primary metabolite, N-desmethyltrimebutine (NDMT)?

A: While every method requires optimization, the following parameters provide a robust starting point for analyzing Trimebutine and its active metabolite, N-desmethyltrimebutine (NDMT), in plasma.

| Parameter | Setting | Rationale & Expert Notes |

| LC Column | C18, 50 x 2.1 mm, <3 µm | A standard reversed-phase C18 column provides good retention and separation for Trimebutine and its metabolites.[8][9] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Acetonitrile often provides sharper peaks, but methanol can offer different selectivity. A gradient elution is typically required. |

| Flow Rate | 0.4 - 0.6 mL/min | A standard flow rate for analytical UPLC/HPLC systems. |

| Ionization Mode | Positive Electrospray (ESI+) | Trimebutine and NDMT contain basic nitrogen atoms that are readily protonated. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |

| Example MRM Transitions | Trimebutine: m/z 388 -> 165NDMT: m/z 374 -> 195[10]Trimebutine-D5: m/z 393 -> 165NDMT-D5: m/z 379 -> 195 | Note: These transitions must be optimized on your specific instrument. The product ions correspond to characteristic fragments of the parent molecules. |

Experimental Protocol: Plasma Sample Preparation (Protein Precipitation)

This protocol is a common, straightforward method for extracting Trimebutine and NDMT from plasma samples.

Objective: To remove proteins from plasma samples, which can interfere with LC-MS/MS analysis, while extracting the analytes of interest.

Materials:

-

Human plasma samples (stored at -80°C)

-

Trimebutine and NDMT analytical standards

-

Trimebutine-D5 and NDMT-D5 internal standards

-

Acetonitrile (HPLC grade), chilled

-

0.1 M Zinc Sulfate solution (optional, can improve precipitation)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge capable of >12,000 x g

Procedure:

-

Prepare Working Solutions:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Trimebutine and NDMT into blank human plasma.

-

Prepare an Internal Standard Spiking Solution (ISWS) containing Trimebutine-D5 and NDMT-D5 in acetonitrile at an appropriate concentration.

-

-

Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice or at room temperature. Vortex gently to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of each sample, calibrator, and QC into separate microcentrifuge tubes.

-

Internal Standard Addition: Add 20 µL of the ISWS to every tube (except for "double blank" samples, which receive acetonitrile only).

-

Protein Precipitation:

-

Add 300 µL of chilled acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is critical for efficient protein crashing.

-

Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

-

-

Centrifugation: Centrifuge the tubes at 4°C for 10 minutes at >12,000 x g to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into a clean 96-well plate or autosampler vials. Be careful not to disturb the protein pellet.

-

Evaporation & Reconstitution (Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of a solution that mimics the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This step improves peak shape and compatibility with the LC system.

-

-

Analysis: Inject 5-10 µL of the final solution onto the LC-MS/MS system.

Caption: Bioanalytical workflow from sample receipt to final data reporting.

Part 3: Troubleshooting Guide

This section addresses specific, challenging issues you may encounter.

Q4: My incurred sample reanalysis (ISR) is failing with a consistent positive bias for N-desmethyltrimebutine (NDMT). What could be the cause?

A: This is a known and complex issue in Trimebutine bioanalysis. A failing ISR with a positive bias for NDMT strongly suggests the presence of an unstable metabolite that converts back to NDMT after the initial analysis.

Causality: Research has identified an N-desmethyltrimebutine glucuronide conjugate as the likely culprit.[11][12] This metabolite is formed in the body and extracted along with NDMT. However, it can be unstable in the processed sample (e.g., in the autosampler) and can hydrolyze, releasing free NDMT. This leads to an artificially inflated NDMT concentration upon re-injection, causing the positive bias seen in ISR.[11]

Solution: The most effective solution is to modify the extraction procedure to ensure the complete and consistent conversion of the glucuronide conjugate to NDMT for all samples, calibrators, and QCs. This measures "total NDMT."

-

Introduce an Acidification Step: After the initial protein precipitation and supernatant transfer, add a small volume of a strong acid (e.g., phosphoric acid) to the extract.[11][12]

-

Incubation: Gently heat the acidified extract (e.g., 60°C for 30 minutes) to promote the complete hydrolysis of the glucuronide conjugate.

-

Neutralization & Analysis: Neutralize the sample if necessary before injection onto the LC-MS/MS system.

By forcing the conversion for all samples at the time of extraction, you eliminate the variability caused by post-preparative instability and ensure a robust and reproducible "fit-for-purpose" assay.[11]

Q5: I'm observing a significant peak for my analyte (Trimebutine) in my blank samples (analyte-free matrix + IS). What's happening?

A: This phenomenon is likely due to cross-signal contribution from your deuterated internal standard to the analyte channel.

Causality: Even highly pure deuterated standards contain a tiny fraction of the unlabeled analyte (an isotopic impurity). When you use a high concentration of the IS, this small impurity can be sufficient to produce a detectable signal in the analyte's MRM channel, especially at the lower limit of quantification (LLOQ).[13]

Troubleshooting Steps:

Caption: Decision tree for diagnosing and resolving IS-to-analyte cross-talk.

-

Confirm the Source: Inject a solution of your IS working solution without any matrix. If you still see a peak in the analyte channel, the IS is the source.

-

Optimize IS Concentration: The IS response should be sufficient for good peak integration but not so high that it saturates the detector or causes significant cross-talk. Try reducing the IS concentration. The goal is to have an IS peak area that is roughly similar to the analyte peak area at the mid-point of your calibration curve.

-

Acceptance Criteria: According to regulatory guidelines, the response of the IS in a blank sample (matrix + IS) should be less than 5% of the analyte response at the LLOQ.

Q6: My results show high variability between different plasma lots. How do I diagnose and fix this?

A: This points to a significant matrix effect that is not being adequately compensated for by your internal standard.

Causality: While a deuterated IS is excellent at correcting matrix effects, extreme variations in the matrix (e.g., from hemolyzed or lipemic plasma lots) can sometimes cause differential behavior between the analyte and IS, especially if they are not perfectly co-eluting.[4]

Solution: Perform a Matrix Effect Validation Experiment This is a mandatory experiment for method validation under ICH M10 guidelines.[14][15]

Protocol:

-

Source Different Lots: Obtain at least six different lots of blank human plasma from individual donors.

-

Prepare Two Sets of Samples:

-

Set A (Post-extraction Spike): Extract the blank plasma lots first (as per your protocol but without IS). Then, spike the final, clean extracts with the analyte and IS at low and high concentration levels.

-

Set B (Neat Solution): Prepare solutions of the analyte and IS in the final reconstitution solvent at the same low and high concentrations.

-

-

Calculate Matrix Factor (MF):

-

MF = (Peak Area in Set A) / (Peak Area in Set B)

-

Calculate the MF for the analyte and the IS separately for each of the six lots.

-

-

Calculate IS-Normalized MF:

-

IS-Normalized MF = (MF of Analyte) / (MF of IS)

-

-

Assess Variability: Calculate the coefficient of variation (%CV) of the six IS-Normalized MF values.

-

Acceptance Criterion: The %CV should be ≤15%.[2]

-

If the %CV is >15%, your method is susceptible to matrix variability. You should consider:

-

Improving your sample cleanup (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction).

-

Optimizing your chromatography to better separate the analyte from interfering matrix components.

Part 4: Method Validation Summary

All bioanalytical methods must be validated to prove they are fit for purpose. The following table summarizes key validation parameters based on the internationally harmonized ICH M10 Guideline .[14][15][16][17][18]

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure endogenous matrix components do not interfere with the analyte or IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Calibration Curve | To define the relationship between concentration and response. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of the measurements. | At least 3 runs with QCs at 4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | To assess the impact of matrix variability on quantification. | %CV of the IS-Normalized Matrix Factor across ≥6 lots should be ≤15%. |

| Stability | To ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, in-processed sample, long-term storage). | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |

| Dilution Integrity | To ensure samples with concentrations above the curve can be diluted and accurately measured. | Accuracy and precision of diluted QCs must be within ±15%. |

References

-

ResearchGate. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved from [Link]

-

SciAlert. (n.d.). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. SciAlert. Retrieved from [Link]

-

MedBroadcast.com. (n.d.). Trimebutine - Uses, Side Effects, Interactions. MedBroadcast.com. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Retrieved from [Link]

-

PubMed. (1995). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. PubMed. Retrieved from [Link]

-

Drugs.com. (2023, July 17). What is Trimebutine used for?. Drugs.com. Retrieved from [Link]

-

ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Retrieved from [Link]

-

PubMed. (1995). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. PubMed. Retrieved from [Link]

-

SciSpace. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. SciSpace. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2016). Discovery of A Novel Trimebutine Metabolite and its Impact on N -Desmethyltrimebutine Quantification by LC–MS/MS. ResearchGate. Retrieved from [Link]

-

PubMed. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

-

PubMed. (2016). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS. PubMed. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

-

ResearchGate. (2021). Safety, Tolerability and Pharmacokinetics of Trimebutine 3-Thiocarbamoylbenzenesulfonate (GIC-1001) in a Randomized Phase I Integrated Design Study. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2023). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). Trimebutine maleate sustained-release preparation and preparation method thereof. Google Patents.

-

C&EN. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). C&EN. Retrieved from [Link]

-

Reddit. (n.d.). Understanding Internal standards and how to choose them. Reddit. Retrieved from [Link]

-

Semantic Scholar. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Semantic Scholar. Retrieved from [Link]

-

IJRPR. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. IJRPR. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioanalysis Zone. Retrieved from [Link]

-

PubMed. (2023). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. Retrieved from [Link]

-

PMC. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays. European Bioanalysis Forum. Retrieved from [Link]

-

PubMed. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. Retrieved from [Link]

-

Pharmacology & Toxicology. (2016). Effect of Alpha-D-Galactosidase on the Oral Pharmacokinetics of Trimebutine in Healthy Volunteers. Pharmacology & Toxicology. Retrieved from [Link]

-

ResearchGate. (n.d.). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate. Retrieved from [Link]

-

WHO. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. WHO. Retrieved from [Link]

-

PubMed. (1995). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. PubMed. Retrieved from [Link]

-

YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

-

PMC. (n.d.). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]

-

IJPQA. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. IJPQA. Retrieved from [Link]

-

J-STAGE. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. J-STAGE. Retrieved from [Link]

Sources

- 1. bataviabiosciences.com [bataviabiosciences.com]

- 2. e-b-f.eu [e-b-f.eu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]